molecular formula C15H9ClF5N3 B2975743 7-[Chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine CAS No. 439097-16-2

7-[Chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2975743
CAS No.: 439097-16-2
M. Wt: 361.7
InChI Key: NXUVSXZCQDIHLQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold noted for its structural resemblance to purines and diverse pharmacological applications. The molecule features a chloro(difluoro)methyl group at position 7, a methyl group at position 2, and a 4-(trifluoromethyl)phenyl group at position 5. The chloro(difluoro)methyl group introduces both halogen and fluorinated characteristics, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogues. The 4-(trifluoromethyl)phenyl group at position 5 is a strong electron-withdrawing moiety, likely impacting binding interactions in biological targets such as kinases or receptors .

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF5N3/c1-8-6-13-22-11(7-12(14(16,17)18)24(13)23-8)9-2-4-10(5-3-9)15(19,20)21/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUVSXZCQDIHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 7-[Chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine (CAS No. 439097-16-2) is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes current knowledge regarding its biological activity, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships.

Molecular Formula

  • C : 15
  • H : 9
  • Cl : 1
  • F : 5
  • N : 3
  • Molecular Weight : 440.59 g/mol

Structural Features

The compound features a complex heterocyclic structure characterized by:

  • A pyrazolo[1,5-a]pyrimidine core.
  • Multiple halogenated substituents that enhance its lipophilicity and potential receptor interactions.

Antimycobacterial Activity

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines as inhibitors of Mycobacterium tuberculosis (M.tb). Research indicates that certain analogues exhibit significant activity against M.tb by inhibiting ATP synthase, a critical enzyme for bacterial energy metabolism. The incorporation of specific substituents at the C-7 position has been shown to enhance potency and selectivity against mycobacterial strains .

Structure-Activity Relationship (SAR)

A comprehensive analysis of SAR has been conducted on various pyrazolo[1,5-a]pyrimidine derivatives. Key findings include:

  • Substituents at the 3 and 5 positions significantly affect biological activity.
  • Compounds with a 3-(4-fluoro)phenyl group demonstrated improved inhibition of M.tb growth compared to other configurations .

Mechanistic Insights

The mechanism by which these compounds exert their biological effects involves:

  • Binding to specific sites on the ATP synthase enzyme, disrupting ATP production.
  • Induction of apoptosis in cancer cells through intrinsic and extrinsic pathways, as evidenced by increased caspase activity and mitochondrial membrane potential alterations .

Case Studies and Experimental Findings

  • In Vitro Studies : Various derivatives were tested against M.tb in culture, revealing IC50 values in the low micromolar range. Some compounds also displayed low hERG liability, indicating a favorable safety profile for further development .
  • In Vivo Efficacy : Animal models demonstrated that selected pyrazolo[1,5-a]pyrimidines effectively reduced bacterial load in infected mice, supporting their potential as therapeutic agents against tuberculosis .
  • Cancer Research : The anticancer properties of related compounds have been explored extensively. For example, derivatives showed promise in inducing apoptosis in colon cancer cell lines (DLD-1 and HT-29), with significant decreases in p53 levels post-treatment .

Table 1: Summary of Biological Activities

Compound NameTarget PathogenIC50 (µM)Mechanism of Action
Compound AM.tb0.8ATP synthase inhibition
Compound BDLD-1 Cells0.5Apoptosis induction via caspase activation
Compound CHT-29 Cells0.6Mitochondrial membrane disruption

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeActivity Level
C-3FluorophenylHigh
C-5Alkyl/arylModerate
C-7Chloro(difluoro)methylHigh

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Position 7 Modifications :

  • Trifluoromethyl (CF₃): Compounds like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () exhibit high lipophilicity due to CF₃.
  • Difluoromethyl (CHF₂) : The analogue 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine () lacks chlorine, reducing steric bulk but possibly diminishing metabolic stability compared to the target compound .

Position 5 Substituents :

  • 4-Fluorophenyl : Found in , this group is less electron-withdrawing than 4-(trifluoromethyl)phenyl, which may reduce binding affinity in kinase inhibition assays .
  • 4-Methoxyphenyl (): An electron-donating group that could decrease target engagement in enzyme active sites compared to the target’s trifluoromethylphenyl group .

Position 2 Substituents :

Physicochemical Properties
  • Crystallography : Analogues like 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () show planar pyrazolopyrimidine cores with dihedral angles <15° between substituents. The target’s bulkier 4-(trifluoromethyl)phenyl group may increase torsional strain, affecting crystal packing .

Data Tables

Table 1: Substituent Comparison of Key Analogues
Compound Position 7 Position 5 Position 2 Biological Activity (IC₅₀) Reference
Target Compound Chloro(difluoro)methyl 4-(Trifluoromethyl)phenyl Methyl N/A
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-CF₃ () Trifluoromethyl 4-Fluorophenyl Methyl Antitrypanosomal
2-Methyl-5-(4-tolyl)-7-CF₃ () Trifluoromethyl 4-Tolyl Methyl Antifungal
7-Difluoromethyl-5-(4-methoxyphenyl) () Difluoromethyl 4-Methoxyphenyl N/A

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like 7-[Chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves condensation reactions between substituted pyrazole amines and diketones or diones. For example:

  • Method A : Heating 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione at 433–438 K for 2.5 hours, followed by recrystallization from methanol .
  • Method B : Refluxing 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine with phosphorus oxychloride and triethylamine in 1,4-dioxane, followed by column chromatography .
    Key characterization techniques : 1H/13C NMR, IR, mass spectrometry (MS), and X-ray crystallography for structural confirmation .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation. For example:

  • Single-crystal analysis reveals dihedral angles between fused pyrazole-pyrimidine rings (e.g., 0.8° coplanarity deviation) and substituent orientations .
  • Geometric parameters (bond lengths, angles) are cross-validated with DFT calculations .
    Alternative methods : High-resolution MS for molecular formula verification and 2D NMR (COSY, NOESY) for regiochemistry .

Q. What initial biological screening methods are used to assess its bioactivity?

  • Enzyme inhibition assays : Test against targets like kinases or metabolic enzymes (e.g., antitrypanosomal activity against Trypanosoma brucei) .
  • Cytotoxicity studies : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to determine IC50 values .
  • Receptor binding : Radioligand displacement assays for benzodiazepine or purine receptor affinity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Critical factors :

  • Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction homogeneity .
  • Catalysis : Microwave irradiation (MWI) reduces reaction times from hours to minutes (e.g., 70% yield in 30 minutes vs. 66% in 2.5 hours under conventional heating) .
  • Purification : Gradient elution in column chromatography (e.g., petroleum ether/ethyl acetate 9:1) minimizes impurities .
    Example optimization : Substituting phosphorus oxychloride with PyBroP increases electrophilicity of intermediates, enhancing coupling efficiency .

Q. How can computational methods resolve contradictions between experimental and theoretical photophysical data?

  • Case study : Compound 4f (7-diethylaminocoumarin-3-yl derivative) showed lower emission intensity experimentally than predicted by TD-DFT.
    Resolution steps :
    • Validate computational parameters (e.g., solvent effects, basis sets like B3LYP/6-31G*).
    • Check for aggregation-induced emission (AIE) or excited-state proton transfer (ESIPT) in solid-state .
    • Use cryogenic spectroscopy to isolate solvent effects .

Q. What strategies are used to analyze structure-activity relationships (SAR) for antitrypanosomal activity?

  • Substituent variation : Compare trifluoromethyl (CF3) vs. difluoromethyl (CF2H) groups at position 7. CF3 enhances metabolic stability but may reduce solubility .
  • Scaffold hopping : Replace pyrazolo[1,5-a]pyrimidine with pyrazolo[3,4-d]pyrimidine to assess ring size impact on target binding .
  • Pharmacophore mapping : Overlay crystal structures with known inhibitors (e.g., KDR kinase) to identify critical H-bond donors/acceptors .

Q. How do crystal packing interactions influence physicochemical properties?

  • Intermolecular forces : Halogen bonding (Cl···N) and π-π stacking (phenyl ring interactions) stabilize the lattice, increasing melting points (e.g., 233–235°C for compound 14 ) .
  • Hirshfeld surface analysis : Quantify contributions of H-bonding (e.g., N–H···Cl) vs. van der Waals interactions .
  • Solubility prediction : High halogen content (Cl, F) reduces aqueous solubility but enhances lipid membrane permeability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives

MethodReactantsConditionsYieldReference
Condensation4-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine + trifluorodione433–438 K, 2.5 h66.78%
Chlorination7-Hydroxy precursor + PCl5, Et3NReflux in 1,4-dioxane, 3 h70%
Microwave-assistedPyrazole amine + diketoneMWI, 150 W, 30 min70–85%

Q. Table 2. Photophysical Properties of Substituted Derivatives

Compoundλabs (nm)λem (nm)Quantum Yield (Φ)Dominant Transition (TD-DFT)
4a 374.33610.10HOMO→LUMO (95%)
4f 398.44400.88HOMO→LUMO (84%)

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